

Technical Guide: 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B134448

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzothiophene class. The benzothiophene scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a subject of interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities based on available research.

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |
|---------------------|--|-----------|
| IUPAC Name | 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | [1] |
| Synonyms | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, 2-Carboxy-6-(trifluoromethyl)benzo[b]thiophene | [1] |
| CAS Number | 142329-22-4 | [2] |
| Molecular Formula | C ₁₀ H ₅ F ₃ O ₂ S | [2] |
| Molecular Weight | 246.21 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 198-201 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |

Synthesis and Experimental Protocols

A documented application of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is as a key intermediate in the synthesis of novel antimicrobial agents. Specifically, it has been used to synthesize a series of acylhydrazone derivatives.[3]

Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

The precursor to the title compound can be synthesized as follows:

Experimental Protocol:

Under a dried and inert atmosphere (N₂), a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and K₂CO₃ (5.70 mmol, 1.1 eq.) in

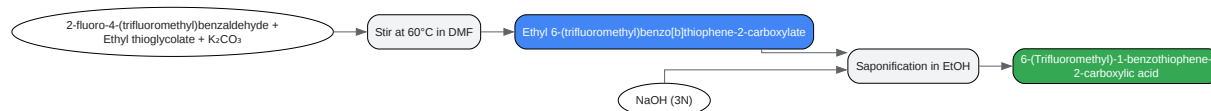
anhydrous DMF (10 mL) was stirred at 60 °C for 2 hours. The reaction mixture was then diluted with water (20 mL), extracted with Et₂O, dried over Na₂SO₄, and concentrated under vacuum. The resulting residue was recrystallized from MeOH and filtered to yield ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[3]

Saponification to 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

The carboxylic acid is obtained by the saponification of its corresponding ethyl ester.

Experimental Protocol:

To a solution of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in ethanol, a solution of 3N NaOH (2 eq.) is added. The solution is stirred at room temperature overnight, then concentrated under vacuum. The residue is diluted with water, acidified with 1N HCl, and extracted with EtOAc. The organic layer is dried over Na₂SO₄ and concentrated under vacuum to yield 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.[3]



[Click to download full resolution via product page](#)

Synthetic route to 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

Potential Biological Activities and Mechanism of Action

While direct biological activity data for 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is limited in publicly available literature, the broader class of benzothiophene-2-carboxylic acid derivatives has shown significant promise in several therapeutic areas. The potential activities of the title compound can be inferred from these related structures.

Antimicrobial Activity

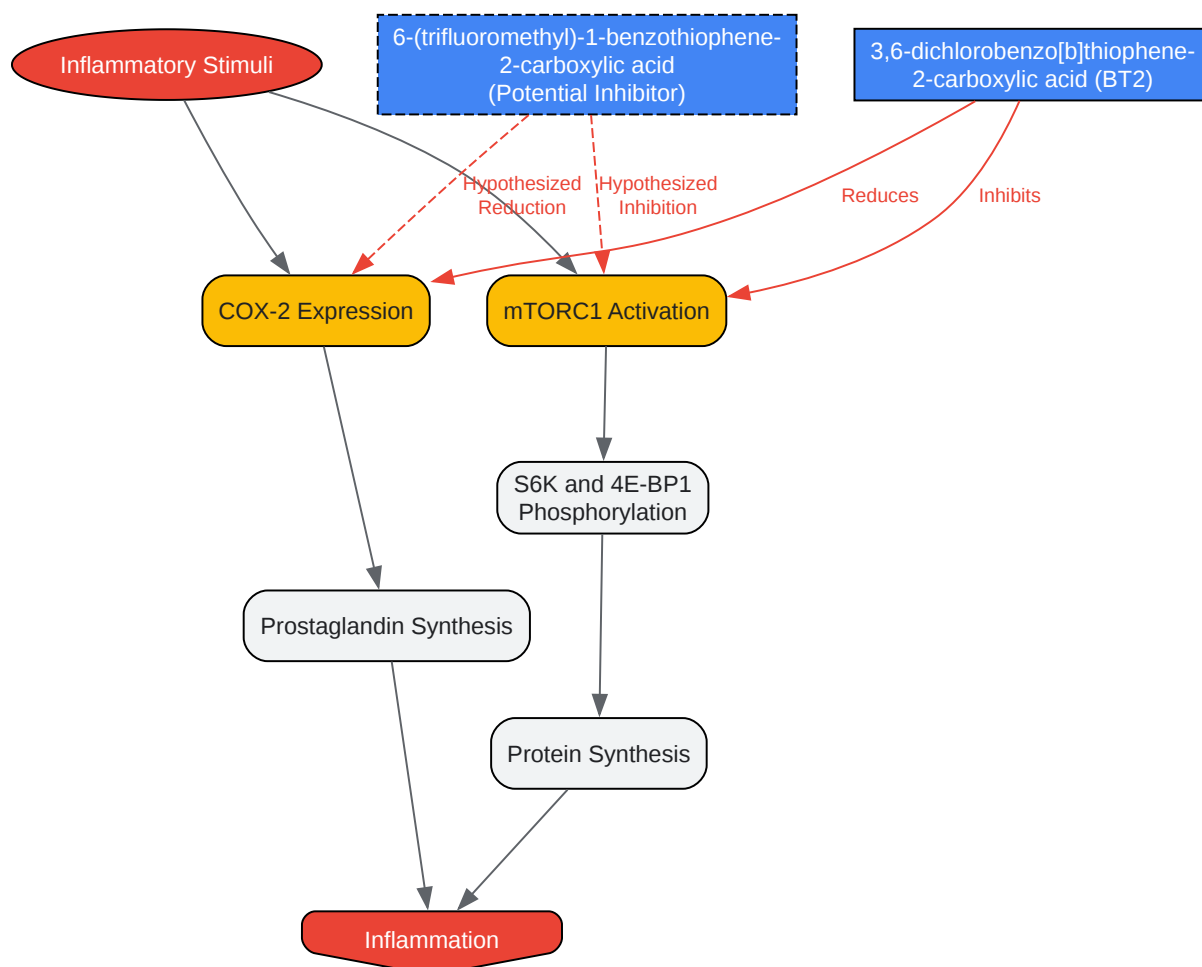
As previously mentioned, 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid serves as a precursor for acylhydrazone derivatives that have been evaluated for their antimicrobial properties against multidrug-resistant *Staphylococcus aureus*.^[3] This suggests that the core benzothiophene-2-carboxylic acid scaffold is a viable starting point for the development of novel antibiotics.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thiophene-based compounds, including benzothiophene derivatives.^[4]^[5] These compounds are known to target key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

A notable example is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has demonstrated therapeutic effects in a mouse model of ulcerative colitis. BT2 was found to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1) and reduce the expression of cyclooxygenase-2 (COX-2), both of which are crucial mediators of inflammation.

Given the structural similarity, it is plausible that 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid could also exhibit anti-inflammatory effects through a similar mechanism of action.



[Click to download full resolution via product page](#)

Potential anti-inflammatory signaling pathway.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, as it can enhance their efficacy.[6][7] Various benzothiophene derivatives have been investigated for their anticancer properties. For instance, certain thiazolo[4,5-d]pyrimidine derivatives containing a

trifluoromethyl group have shown potent antiproliferative activity against several cancer cell lines.[6] While the direct anticancer activity of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has not been reported, its structural features suggest that it could be a valuable scaffold for the design of novel anticancer agents.

Enzyme Inhibition

Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α -ketoacid dehydrogenase kinase (BDK).[8][9] Inhibition of BDK can be a therapeutic strategy for metabolic diseases characterized by elevated branched-chain amino acid concentrations. This highlights another potential area of investigation for 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

Summary and Future Directions

6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery. While direct biological data is currently lacking, the known activities of structurally related benzothiophene derivatives suggest that this compound may possess valuable antimicrobial, anti-inflammatory, and anticancer properties.

Future research should focus on:

- In vitro screening: Evaluating the activity of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid against a panel of microbial strains, cancer cell lines, and key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX).
- Mechanism of action studies: If activity is observed, further experiments to elucidate the specific molecular targets and signaling pathways involved.
- In silico modeling: Utilizing computational tools to predict potential biological targets and guide the design of more potent derivatives.
- Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid to understand the contribution of different structural features to its biological activity.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α -ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134448#iupac-name-for-6-trifluoromethyl-1-benzothiophene-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com